molecular formula C10H7F5O2 B2368110 2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one CAS No. 121592-01-6

2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one

Cat. No.: B2368110
CAS No.: 121592-01-6
M. Wt: 254.156
InChI Key: PBTZQEPFROLIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C10H7F5O2 and its molecular weight is 254.156. The purity is usually 95%.
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Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O2/c1-17-7-4-2-3-6(5-7)8(16)9(11,12)10(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTZQEPFROLIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under protective gas, 31.5 g (0.185 mol) of 3-methoxybenzoyl chloride in 150 ml of CH2Cl2 are initially introduced into a round-bottomed flask. 48.6 g (0.2 mol) of phosphorous acid trisdiethylamide are added at about -10° C. 50 g (0.2 mol) of pentafluoroethyl iodide are then introduced into the reaction mixture at 0° C. during the course of one hour. The mixture is stirred for a further 5 hours at 0° C. and then worked up analogously to Example 1. 22.9 g (61% yield) of 1-(3-methoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one of b.p. 95°-97° C./11 mbar are obtained.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
phosphorous acid trisdiethylamide
Quantity
48.6 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

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